molecular formula C14H20O2 B14739796 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane CAS No. 6340-94-9

2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane

Cat. No.: B14739796
CAS No.: 6340-94-9
M. Wt: 220.31 g/mol
InChI Key: YPYOQGDGRVXQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-methylphenyl-substituted diols. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s dioxane ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • 2,5,5-Trimethyl-2-phenyl-1,3-dioxane
  • 2,5,5-Trimethyl-2-(4-chlorophenyl)-1,3-dioxane
  • 2,5,5-Trimethyl-2-(4-methoxyphenyl)-1,3-dioxane

Comparison: Compared to its analogs, 2,5,5-Trimethyl-2-(4-methylphenyl)-1,3-dioxane exhibits unique properties due to the presence of the 4-methylphenyl group. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

6340-94-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,5,5-trimethyl-2-(4-methylphenyl)-1,3-dioxane

InChI

InChI=1S/C14H20O2/c1-11-5-7-12(8-6-11)14(4)15-9-13(2,3)10-16-14/h5-8H,9-10H2,1-4H3

InChI Key

YPYOQGDGRVXQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(OCC(CO2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.